![molecular formula C9H11ClFNO3S B2587137 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 321705-98-0](/img/structure/B2587137.png)
3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure consists of a substituted benzene ring with chlorine, fluorine, and a methoxyethyl group attached. The sulfonamide functional group (–SO₂NH₂) is also present. Crystallographic studies can provide precise details about bond angles, distances, and overall geometry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds structurally related to 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes. These sulphonamide derivatives show potent inhibitory activities against hCA I and II, with significant potential for therapeutic applications due to their selectivity and potency (Gul et al., 2016).
Enantioselective Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonamide (NFSI), improves the enantioselectivity of products in silylenol ether fluorination. This demonstrates the utility of such compounds in achieving higher enantioselectivity in organic synthesis (Yasui et al., 2011).
Cyclooxygenase-2 Inhibition
Benzenesulfonamide derivatives with specific substitutions have shown promising COX-2 inhibitory activity, indicating their potential as therapeutic agents for inflammatory conditions. This includes the synthesis and evaluation of compounds with enhanced selectivity and potency for COX-2 inhibition, paving the way for the development of new anti-inflammatory drugs (Pal et al., 2003).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. Their photophysical and photochemical properties suggest their utility in medical applications (Pişkin et al., 2020).
Chemosensing Applications
Benzenesulfonamide derivatives have been developed as chemosensors for selective detection of metal ions, such as Sn2+, in aqueous solutions. These compounds exhibit a "turn-off" fluorescence response upon binding to specific ions, demonstrating their utility in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO3S/c1-15-5-4-12-16(13,14)7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFYMGXGFLXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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